
n,n-Dimethyl-4-(1-phenylethenyl)aniline
Overview
Description
N,n-Dimethyl-4-(1-phenylethenyl)aniline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
n,n-Dimethyl-4-(1-phenylethenyl)aniline serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions such as:
- Cross-Coupling Reactions: It can be employed in Suzuki or Sonogashira coupling reactions to form complex organic molecules.
- Asymmetric Synthesis: The compound is used in catalytic enantioselective reactions, facilitating the creation of chiral compounds essential in pharmaceuticals.
Photochemistry
The compound has been studied for its potential applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon irradiation makes it suitable for:
- Photosensitizers: this compound can be incorporated into cationic photosensitizers, enhancing the efficacy of PDT against cancer cells.
Materials Science
Due to its electronic properties, this compound is explored for:
- Optoelectronic Devices: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to act as an electron donor or acceptor is advantageous.
Data Table: Comparison of Applications
Application Area | Specific Use | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
Photochemistry | Photosensitizer for PDT | Generates reactive oxygen species |
Materials Science | Component in OLEDs and OPVs | Enhances electronic properties |
Case Study 1: Asymmetric Synthesis
In a study published in Frontiers in Chemistry, researchers demonstrated the use of this compound in asymmetric N-allylation reactions. The compound showed promising yields and enantioselectivities when used with various substrates, highlighting its utility in synthesizing chiral compounds essential for drug development .
Case Study 2: Photodynamic Therapy
A recent investigation into the photodynamic properties of this compound revealed its effectiveness as a photosensitizer. When irradiated with specific wavelengths, it produced significant amounts of singlet oxygen, which was effective in targeting cancer cells in vitro .
Properties
CAS No. |
22057-80-3 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C16H17N/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)17(2)3/h4-12H,1H2,2-3H3 |
InChI Key |
CUNGEDBAKYMGML-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Key on ui other cas no. |
22057-80-3 |
solubility |
2.3 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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